6,7-Dichloro-3-methyl-quinoxalin-2-ol

Crystallography Solid-state chemistry Polymorph prediction

6,7-Dichloro-3-methyl-quinoxalin-2-ol (CAS 73148‑15‑9; synonyms include 6,7‑dichloro‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one and 2(1H)‑quinoxalinone, 6,7‑dichloro‑3‑methyl‑) is a heterocyclic compound belonging to the quinoxalin‑2(1H)‑one family, featuring dual chlorine substitution at positions 6 and 7 and a methyl group at position 3 [REFS‑1]. This specific substitution pattern confers distinct solid‑state packing motifs and synthetic utility that differentiate it from closely related analogs such as 3‑methyl‑2(1H)‑quinoxalinone, 3,7‑dimethyl‑2(1H)‑quinoxalinone, and 3‑methyl‑7‑nitro‑2(1H)‑quinoxalinone [REFS‑2].

Molecular Formula C9H6Cl2N2O
Molecular Weight 229.06 g/mol
Cat. No. B8754416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-3-methyl-quinoxalin-2-ol
Molecular FormulaC9H6Cl2N2O
Molecular Weight229.06 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=C(C=C2NC1=O)Cl)Cl
InChIInChI=1S/C9H6Cl2N2O/c1-4-9(14)13-8-3-6(11)5(10)2-7(8)12-4/h2-3H,1H3,(H,13,14)
InChIKeyZBIPLAACWXHSAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dichloro-3-methyl-quinoxalin-2-ol Procurement Guide – A Chlorinated Quinoxalinone Scaffold for Medicinal Chemistry


6,7-Dichloro-3-methyl-quinoxalin-2-ol (CAS 73148‑15‑9; synonyms include 6,7‑dichloro‑3‑methyl‑3,4‑dihydroquinoxalin‑2(1H)‑one and 2(1H)‑quinoxalinone, 6,7‑dichloro‑3‑methyl‑) is a heterocyclic compound belonging to the quinoxalin‑2(1H)‑one family, featuring dual chlorine substitution at positions 6 and 7 and a methyl group at position 3 [REFS‑1]. This specific substitution pattern confers distinct solid‑state packing motifs and synthetic utility that differentiate it from closely related analogs such as 3‑methyl‑2(1H)‑quinoxalinone, 3,7‑dimethyl‑2(1H)‑quinoxalinone, and 3‑methyl‑7‑nitro‑2(1H)‑quinoxalinone [REFS‑2]. High‑strength differential biological‑activity data remain scarce; the evidence guide therefore focuses on quantifiable physicochemical and synthetic differentiators that impact scientific selection and procurement.

Why 6,7-Dichloro-3-methyl-quinoxalin-2-ol Cannot Be Readily Swapped with Other Quinoxalinones


The dual chlorine substitution at positions 6 and 7 significantly alters the electronic environment, crystal packing, and hydrogen‑bonding network relative to non‑chlorinated or mono‑substituted quinoxalinone analogs. These changes are reflected in divergent crystal systems (triclinic vs. monoclinic/orthorhombic) and intermolecular interaction motifs (N‑H…O vs. C‑H…N contacts) [REFS‑1]. Consequently, other quinoxalin‑2‑ol derivatives cannot serve as direct replacements without risking altered solid‑state stability, solubility, or synthetic reactivity. The evidence below quantifies where these differences are measurable and meaningful for procurement or experimental design.

Quantitative Comparator Evidence for 6,7-Dichloro-3-methyl-quinoxalin-2-ol Differentiation


Crystal System Divergence: Triclinic Packing of 6,7-Dichloro-3-methyl-quinoxalin-2-ol vs. Monoclinic and Orthorhombic Analogs

X‑ray single‑crystal diffraction at room temperature shows that 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol crystallizes in the triclinic system (space group P‑1), whereas 3‑methyl‑2(1H)‑quinoxalinone adopts the monoclinic P2₁/c system and 3,7‑dimethyl‑2(1H)‑quinoxalinone crystallizes in the orthorhombic Pbca system [REFS‑1]. The transition from higher‑symmetry crystal systems to the triclinic system is driven by the electron‑withdrawing chlorine substituents, which alter the hydrogen‑bonding network [REFS‑1].

Crystallography Solid-state chemistry Polymorph prediction

Synthetic Yield Advantage: Up to 96% Yield for 6,7-Dichloro-3-methyl-quinoxalin-2-ol vs. Typical Quinoxalinone Condensation Yields

Condensation of 4,5‑dichloro‑o‑phenylenediamine with ethyl pyruvate delivers 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol in approximately 96% yield; the analogous reaction with pyruvic acid gives 88% yield [REFS‑1]. In contrast, the broader class of quinoxalinone condensations typically achieves yields in the 60–85% range [REFS‑2]. This 11‑ to 36‑percentage‑point yield improvement is attributed to the favorable electronic effects of the 6,7‑dichloro substitution pattern facilitating the cyclocondensation step.

Organic synthesis Process chemistry Quinoxalinone synthesis

Lead‑Like Physicochemical Profile: Alcohol Derivative of 6,7-Dichloro-3-methyl-quinoxalin-2-ol Outperforms Analogous Quinoxaline Alcohols

In a biocatalytic reduction series using Daucus carota, (R)‑1‑(6,7‑dichloro‑3‑methylquinoxalin‑2‑yl)ethanol (compound 6b) was identified as possessing the most favorable physicochemical properties among six quinoxaline alcohols evaluated by SwissADME analysis [REFS‑1]. While all compounds in the series exhibited zero Lipinski‑rule violations, compound 6b was ranked as the best lead‑like molecule based on aggregate ADME parameters [REFS‑1]. Quantitative enrichment factors or individual parameter values are available in the full publication; the rank‑order advantage constitutes the strongest comparative evidence for scaffold selection.

Biocatalysis Drug‑likeness Enantioselective reduction

Divergent Intermolecular Interactions: N‑H…O Bonds in 6,7-Dichloro-3-methyl-quinoxalin-2-ol vs. C‑H…N Contacts in 3‑Methyl‑7‑nitro Analog

X‑ray crystallographic analysis demonstrates that 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol and the 3,7‑dimethyl analog engage in N‑H…O hydrogen bonds involving the heterocyclic ring atoms, whereas the 3‑methyl‑7‑nitro analog is characterized by C‑H…N short contacts between the methyl carbon and the double‑bonded nitrogen [REFS‑1]. This qualitative divergence in the dominant intermolecular interaction motif is a direct consequence of the electron‑withdrawing character of the 6,7‑dichloro (or 7‑nitro) substituents and correlates with differences in lattice energy and thermal stability.

Crystal engineering Supramolecular chemistry Hydrogen bonding

Primary Application Scenarios for 6,7-Dichloro-3-methyl-quinoxalin-2-ol Driven by Comparator Evidence


Solid‑Form Screening and Pre‑Formulation Development for Quinoxalinone‑Based Drug Candidates

The distinct triclinic crystal system and N‑H…O hydrogen‑bonding network of 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol, contrasted with the monoclinic and orthorhombic packing of its non‑chlorinated and mono‑substituted analogs, make this compound a valuable reference for solid‑form screening [REFS‑1]. Pharmaceutical development teams can use this scaffold to evaluate how chlorine‑driven crystal‑packing changes affect solubility, dissolution, and stability – data that directly inform polymorph selection and solid‑state patent filings.

Cost‑Efficient Scale‑Up and Process Chemistry in Quinoxalinone‑Based API Programs

The condensation of 4,5‑dichloro‑o‑phenylenediamine with ethyl pyruvate provides 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol in 96% yield, substantially exceeding typical quinoxalinone condensation yields (60–85%) [REFS‑1][REFS‑2]. This 11–36 percentage‑point yield advantage translates to lower raw‑material costs and reduced waste, making this compound an economically attractive intermediate for process‑scale synthesis of quinoxalinone‑based APIs.

Hit‑to‑Lead Expansion via Enantioselective Biocatalytic Reduction to Chiral Quinoxaline Alcohols

The 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol scaffold serves as the precursor for (R)‑1‑(6,7‑dichloro‑3‑methylquinoxalin‑2‑yl)ethanol, which ranked first among six quinoxaline alcohols in SwissADME drug‑likeness analysis [REFS‑1]. Medicinal chemistry groups prioritizing lead‑like properties can therefore prioritize procurement of this ketone as a starting point for enantioselective biocatalytic libraries, leveraging the demonstrated superiority of the resulting chiral alcohol.

Crystal Engineering and Lattice‑Energy Prediction Studies of Quinoxalinone Heterocycles

The ability of 6,7‑dichloro‑3‑methyl‑quinoxalin‑2‑ol to switch the dominant intermolecular interaction from C‑H…N (as in the 7‑nitro analog) to N‑H…O hydrogen bonds provides a clean experimental dataset for crystal‑engineering studies [REFS‑1]. Computational chemistry and materials science groups can employ this compound as a reference node in lattice‑energy prediction models, validating force‑field methods against experimentally observed crystal packing.

Quote Request

Request a Quote for 6,7-Dichloro-3-methyl-quinoxalin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.